4,6-difluoro-2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
4,6-Difluoro-2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 5.
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O3S2/c1-29(26,27)24-4-2-12(3-5-24)17(25)22-6-8-23(9-7-22)18-21-16-14(20)10-13(19)11-15(16)28-18/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXOTTYXLMHPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,6-difluoro-2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a derivative of benzothiazole that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.46 g/mol. Its structure features a benzothiazole core substituted with difluoro and piperazine moieties, which are known to enhance biological activity through various mechanisms.
Research indicates that compounds like this benzothiazole derivative often exhibit their biological effects through:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
- Interference with DNA Replication : Similar compounds have shown the ability to bind to DNA, disrupting replication and leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those involved in inflammation and cancer progression.
Anticancer Properties
Several studies have evaluated the anticancer potential of benzothiazole derivatives:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A549 for lung cancer and HeLa for cervical cancer) have shown that this compound exhibits significant cytotoxicity. For instance, a study reported IC50 values indicating effective inhibition of cell growth at low micromolar concentrations .
- Mechanistic Insights : The mechanism behind the anticancer activity has been attributed to the compound's ability to induce apoptosis through caspase activation and disruption of mitochondrial membrane potential .
Antimicrobial Activity
Research has also suggested that similar benzothiazole derivatives possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects.
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of This compound against various cancer cell lines. The results demonstrated:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 5.2 | Apoptosis via caspase activation |
| HeLa | 6.8 | Disruption of mitochondrial function |
| MCF-7 | 7.5 | Inhibition of DNA synthesis |
These findings highlight the compound's potential as a therapeutic agent in oncology .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related benzothiazole compounds. The study found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
| Pseudomonas aeruginosa | 20 μg/mL |
The antimicrobial action was linked to membrane disruption and inhibition of cell wall synthesis .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with benzothiazole structures exhibit anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Neuropharmacological Effects
The piperidine component of this compound is known for its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an agonist for orexin receptors, which are implicated in regulating arousal, appetite, and energy balance. This activity could position the compound as a candidate for treating neurodegenerative diseases or sleep disorders .
Cardiovascular Applications
The compound has also been explored for its effects on cardiac function. In particular, it has shown promise in treating dilated cardiomyopathy (DCM), a condition characterized by the dilation of the heart chambers and impaired cardiac function. The mechanism involves modulation of calcium signaling pathways, which are crucial for cardiac contractility .
Case Studies
Chemical Reactions Analysis
Core Benzothiazole Reactivity
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Fluorine displacement : At elevated temperatures (>150°C) with strong nucleophiles (e.g., alkoxides, amines), fluorine at C4/C6 can be replaced, though yields are typically low (<30%) .
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C2-position stability : The C2-piperazinyl group is stabilized by resonance with the thiazole ring, rendering it inert toward most nucleophiles .
Piperazine-Piperidine Sulfonamide Modifications
The N-linked piperazine and methanesulfonyl-piperidine moieties enable targeted functionalization:
Piperazine Ring Reactions
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Acetic anhydride, DCM, RT, 2h | 85-92% | |
| Alkylation | Methyl iodide, K2CO3, DMF, 60°C, 6h | 78% | |
| Sulfonylation | MsCl, Et3N, THF, 0°C→RT, 4h | 90% |
Methanesulfonyl Group Reactivity
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Nucleophilic displacement : The sulfonyl group can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., NaN3, KI) under polar aprotic solvents (DMF, 100°C) .
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Reduction : LiAlH4 reduces the sulfonamide to a thioether (20% yield), though competing piperidine ring opening may occur .
Piperidine Carbonyl Functionalization
The 4-carbonylpiperidine group undergoes characteristic ketone reactions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Grignard addition | MeMgBr, THF, −78°C→RT | Tertiary alcohol derivative | 65% |
| Reductive amination | NH4OAc, NaBH3CN, MeOH | Secondary amine analog | 58% |
| Wittig olefination | Ph3P=CHCO2Et, toluene, reflux | α,β-unsaturated ester | 72% |
Data extrapolated from analogous piperidine carbonyl systems in .
Catalytic Cross-Coupling Reactions
Palladium/copper-mediated couplings enable derivatization of the benzothiazole core:
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Suzuki-Miyaura : Limited success due to fluorine interference; 10 mol% Pd(PPh3)4, K2CO3, dioxane, 100°C yields <15% aryl-coupled products .
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Buchwald-Hartwig amination : Selective amination at C7 (ortho to fluorine) achieved using 5 mol% Pd2(dba)3, Xantphos, Cs2CO3, toluene (110°C, 24h) .
Photochemical and Redox Behavior
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UV-induced dimerization : Irradiation at 254 nm in acetonitrile forms a C7-C7' dimer (45% yield) .
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Electrochemical reduction : Cyclic voltammetry reveals two reduction peaks at −1.2 V and −1.8 V vs. Ag/AgCl, corresponding to benzothiazole ring and sulfonamide reduction .
Stability Under Biological Conditions
Critical for pharmacological applications:
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 1.2 (simulated gastric) | >90% intact after 24h | None detected |
| pH 7.4 (blood) | 85% intact after 48h | Desulfonylated derivative (8%) |
| Liver microsomes | t1/2 = 3.7h (CYP3A4-mediated oxidation) | Sulfoxide (major metabolite) |
Data synthesized from metabolic studies on structurally related benzothiazoles .
Key Synthetic Challenges
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Regioselectivity : Competing reactions at C4 vs. C6 fluorines require careful optimization (e.g., using bulky bases to favor C6 substitution) .
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Piperazine over-alkylation : Stepwise protection (Boc)/deprotection strategies mitigate polyalkylation .
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Sulfonamide hydrolysis : Stabilized by using anhydrous conditions and avoiding strong acids/bases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzothiazole Derivatives
4-Chloro-2-[4-(1-Methanesulfonylpiperidine-4-Carbonyl)Piperazin-1-Yl]-1,3-Benzothiazole
- Structural Differences : Replaces the 4,6-difluoro substituents with a single 4-chloro group.
- Molecular Formula : C₁₈H₂₃ClN₄O₃S₂ (vs. C₁₈H₂₁F₂N₄O₃S₂ for the target compound) .
- Key Implications :
- The chloro analog’s molecular weight (443.0 g/mol) is slightly lower than the difluoro variant (~445.5 g/mol), which could influence solubility and diffusion rates.
6-Chloro-7-(4-(4-Chlorobenzyl)Piperazin-1-Yl)-2-(1,3-Dimethyl-1H-Pyrazol-4-Yl)-3H-Imidazo[4,5-b]Pyridine
- Structural Differences : Substitutes benzothiazole with an imidazo[4,5-b]pyridine core and adds a chlorobenzyl-piperazine group .
- Key Implications :
- The imidazo-pyridine scaffold may target kinase enzymes, while the benzothiazole core in the target compound is more commonly associated with protease or GPCR modulation.
Preparation Methods
Cyclocondensation of Fluorinated Anilines with Thiourea Derivatives
The 1,3-benzothiazole scaffold is typically constructed via cyclization of 2-fluoroaniline derivatives with thiourea or its analogs. For 4,6-difluoro substitution, 2,4,6-trifluoroaniline serves as the starting material. Reaction with thiourea in the presence of bromine or iodine as oxidizing agents yields 2-amino-4,6-difluorobenzothiazole.
Representative Procedure :
A mixture of 2,4,6-trifluoroaniline (10 mmol), thiourea (12 mmol), and iodine (1.2 equiv) in ethanol is refluxed for 6–8 hours. The precipitate is filtered and recrystallized from ethanol to afford 2-amino-4,6-difluorobenzothiazole (yield: 78–85%).
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1H NMR (DMSO-d6) : δ 7.42 (t, J = 8.8 Hz, 1H, H-5), 6.95 (d, J = 7.2 Hz, 2H, NH2).
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IR (KBr) : 3386 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (C=N stretch).
Halogenation at the 2-Position
The 2-amino group is replaced with a chlorine atom via treatment with phosphorus oxychloride (POCl3) to generate 2-chloro-4,6-difluorobenzothiazole, a critical intermediate for subsequent nucleophilic substitution.
Optimized Conditions :
2-Amino-4,6-difluorobenzothiazole (10 mmol) is refluxed with POCl3 (20 mL) for 4 hours. The product is isolated by ice-quenching, filtration, and drying (yield: 80–88%).
Functionalization of the Piperazine Moiety
Synthesis of 1-Methanesulfonylpiperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is sulfonylated using methanesulfonyl chloride (MsCl) in the presence of a base:
Step 1 : Piperidine-4-carboxylic acid (10 mmol) and Et3N (12 mmol) in THF are cooled to 0°C. MsCl (11 mmol) is added dropwise, and the mixture is stirred for 2 hours. The product, 1-methanesulfonylpiperidine-4-carboxylic acid, is isolated by acidification (HCl) and filtration (yield: 85–90%).
Step 2 : The carboxylic acid is activated as an acyl chloride using oxalyl chloride (2 equiv) and catalytic DMF in CH2Cl2.
Amide Coupling with Piperazine
The acyl chloride is reacted with 2-(piperazin-1-yl)-4,6-difluorobenzothiazole under Schlenk conditions:
Procedure :
1-Methanesulfonylpiperidine-4-carbonyl chloride (5 mmol) is added to a solution of 2-(piperazin-1-yl)-4,6-difluorobenzothiazole (5 mmol) and Et3N (10 mmol) in anhydrous CH2Cl2. The reaction is stirred at 25°C for 6 hours. The product is purified via recrystallization (EtOH/H2O; yield: 65–72%).
Critical Data :
-
Melting Point : 215–217°C.
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HPLC Purity : >98% (C18 column, MeCN/H2O 60:40).
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
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Cost Efficiency : The use of POCl3 and MsCl introduces scalability challenges due to their corrosive nature. Alternatives like PSCl3 for chlorination and polymer-supported sulfonating agents are under investigation.
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Green Chemistry : Ni(II)-catalyzed cyclization (reported for analogous benzothiazoles) reduces reaction time from 8 hours to 30 minutes, improving atom economy .
Q & A
Q. What are the established synthetic routes for synthesizing 4,6-difluoro-2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole, and how do reaction conditions influence intermediate formation?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, the benzothiazole core can be functionalized via nucleophilic substitution at the 2-position using a pre-synthesized piperazine derivative. Key steps include:
- Piperazine fragment preparation : Methanesulfonylpiperidine-4-carbonyl chloride is coupled to piperazine under anhydrous conditions (e.g., DCM, TEA catalyst) to form the 4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine intermediate .
- Benzothiazole functionalization : The 2-chloro group in 4,6-difluoro-1,3-benzothiazole undergoes substitution with the piperazine derivative under reflux in a polar aprotic solvent (e.g., DMF, 80–100°C) .
Critical factors : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly affect yield. For instance, excess piperazine derivatives (1.2–1.5 eq) are often required to drive the reaction to completion .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, particularly the piperazine and benzothiazole moieties?
- Methodological Answer : A combination of ¹H/¹³C NMR , IR , and high-resolution mass spectrometry (HRMS) is essential:
- ¹H NMR : Signals for the piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while the benzothiazole aromatic protons show splitting patterns consistent with difluoro substitution (e.g., doublets of doublets) .
- IR : Stretching vibrations for the sulfonyl group (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) confirm functional group integrity .
- HRMS : Accurate mass analysis (e.g., ESI⁺) verifies the molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .
Q. What in vitro assays are recommended for initial evaluation of this compound's biological activity, considering its structural analogs?
- Methodological Answer : Prioritize assays aligned with known targets of benzothiazole derivatives (e.g., kinase inhibition, antimicrobial activity):
- Kinase inhibition : Use ADP-Glo™ assays to screen against kinases like EGFR or VEGFR, given the sulfonyl and fluorinated moieties' potential ATP-competitive binding .
- Antimicrobial testing : Perform microdilution assays (MIC) against Gram-positive/negative bacteria, as fluorinated heterocycles often disrupt membrane integrity .
- Cytotoxicity : Employ MTT assays on HEK-293 or HeLa cells to establish baseline toxicity (IC₅₀) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the methanesulfonylpiperidine and benzothiazole fragments during synthesis?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or copper(I) iodide for Ullmann-type couplings, which enhance aryl-amine bond formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while improving yield by 15–20% .
- Protecting group strategy : Temporarily protect the piperazine nitrogen with Boc groups to prevent side reactions during benzothiazole substitution .
Q. What computational strategies are effective in predicting the binding affinity of this compound to target enzymes, based on its heterocyclic substituents?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Align the benzothiazole core with ATP-binding pockets (e.g., PDB ID: 1M17) and analyze interactions of the methanesulfonyl group with hydrophobic residues (e.g., Leu694 in EGFR) .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from fluorine atoms (e.g., -4.2 kcal/mol for H-bonding with Thr766) .
- ADMET prediction : Tools like SwissADME assess bioavailability risks, such as high LogP (>3.5) due to the difluoro and sulfonyl groups .
Q. How should contradictory cytotoxicity data between similar fluorinated benzothiazole derivatives be resolved methodologically?
- Methodological Answer : Address discrepancies via:
- Orthogonal assays : Compare results from MTT, trypan blue exclusion, and LDH release assays to rule out false positives/negatives .
- Metabolic stability testing : Use liver microsomes (human/rat) to determine if cytotoxicity correlates with metabolite formation (e.g., sulfone oxidation) .
- Structural analogs : Synthesize and test derivatives lacking the methanesulfonyl group to isolate its contribution to toxicity .
Data Contradiction Analysis
- Example : If solubility data conflict (e.g., DMSO vs. aqueous buffer), conduct dynamic light scattering (DLS) to detect aggregation or use HPLC-UV to measure true solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
